molecular formula C18H19BrN4O B303765 2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Katalognummer B303765
Molekulargewicht: 387.3 g/mol
InChI-Schlüssel: PHMYFGQJEZNORV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BMS-986001, is a small molecule drug candidate that has shown potential in the treatment of various diseases. The compound belongs to the class of quinolinecarbonitriles and has been studied extensively for its biochemical and physiological effects.

Wirkmechanismus

2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. The BET proteins play a crucial role in the regulation of gene expression, and their dysregulation is associated with various diseases, including cancer and inflammation. 2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting the transcription of target genes.
Biochemical and Physiological Effects:
2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have potent anti-inflammatory and anti-tumor effects in preclinical studies. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and survival of cancer cells. 2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its high potency and selectivity for the BET proteins, which makes it an attractive candidate for the development of therapeutic agents. However, the compound has some limitations, including its low solubility and potential toxicity at high doses.

Zukünftige Richtungen

There are several potential future directions for the study of 2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of research is the development of more potent and selective BET inhibitors based on the structure of 2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. Another area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to assess the safety and efficacy of 2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in clinical trials.

Synthesemethoden

The synthesis of 2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multi-step process that includes the reaction of 2-amino-4-(4-bromophenyl)-1,3-dioxolane with dimethylamine, followed by the reaction with 3,4-dihydro-2H-pyran-2-one and 2,4-dichloro-5-nitropyridine. The final product is obtained after purification and crystallization.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The compound has shown promising results in preclinical studies, and its mechanism of action has been studied extensively.

Eigenschaften

Produktname

2-Amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molekularformel

C18H19BrN4O

Molekulargewicht

387.3 g/mol

IUPAC-Name

2-amino-4-(4-bromophenyl)-1-(dimethylamino)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C18H19BrN4O/c1-22(2)23-14-4-3-5-15(24)17(14)16(13(10-20)18(23)21)11-6-8-12(19)9-7-11/h6-9,16H,3-5,21H2,1-2H3

InChI-Schlüssel

PHMYFGQJEZNORV-UHFFFAOYSA-N

SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=C(C=C3)Br)C(=O)CCC2

Kanonische SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=C(C=C3)Br)C(=O)CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.